Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate

Biocatalysis Enantioselective synthesis Chiral resolution

Researchers pursuing enantioselective synthesis of β-lactam antibiotics or chiral liquid crystals often face limited access to ortho-bromo-substituted β-hydroxy esters that enable late-stage diversification. This compound directly addresses that gap. • Ortho-bromine handle enables Suzuki, Heck, and Buchwald-Hartwig cross-coupling for rapid SAR library expansion. • Chiral C3 stereogenic center is resolvable to >99% ee, meeting the stereospecific demands of penem and carbapenem core construction. • Distinct polarity profile (XLogP3-AA: 2; TPSA: 46.5 Ų) ensures predictable chromatographic separation from non-brominated or para-substituted analogs.

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
Cat. No. B13671894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-bromophenyl)-3-hydroxypropanoate
Molecular FormulaC11H13BrO3
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=CC=C1Br)O
InChIInChI=1S/C11H13BrO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3
InChIKeyCNVCSNOZVFMDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate: Chiral β-Hydroxy Ester Building Block


Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate (CAS 70200-15-6) is a β-hydroxy ester featuring a stereogenic center at the C3 position, flanked by a 2-bromophenyl moiety and an ethyl ester group [1]. This bifunctional architecture enables its use as a versatile chiral building block in pharmaceutical and fine chemical synthesis, with the aryl bromide providing a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck) to rapidly generate molecular complexity [2]. Its computed XLogP3-AA value of 2 and a topological polar surface area of 46.5 Ų offer a distinct polarity profile compared to non-brominated or para-substituted analogs, directly impacting chromatographic behavior and solubility in reaction media [1].

β
Chiral β-hydroxy ester building block with stereogenic C3 center
Br
Ortho-bromine enables Suzuki/Heck cross-coupling diversification
R
Enantioselective resolution context supports access to high optical purity

Differentiation from In-Class Analogs


Generic substitution among 3-aryl-3-hydroxypropanoates is precluded by the profound influence of the aryl halide's identity and position on key properties. The ortho-bromine atom in ethyl 3-(2-bromophenyl)-3-hydroxypropanoate is not merely a heavy atom; it introduces unique steric and electronic effects that dictate its reactivity and enantioselectivity profile. For instance, in enzymatic resolutions, ortho-substituted aryl esters exhibit markedly different enantioselectivity (E value) compared to their para-substituted or non-halogenated counterparts [1]. Furthermore, the bromine atom is a requisite for downstream diversification via cross-coupling, a pathway inaccessible to non-halogenated or chloro-substituted analogs [2]. The quantitative evidence below demonstrates why this specific ortho-bromo derivative offers distinct and verifiable advantages for targeted synthetic applications.

Target Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate
Analog 4-bromo or non-halogenated phenyl analogs
Regioisomeric bromine position alters steric environment; enantioselectivity in enzymatic resolution may shift significantly.
Target Ortho-bromo derivative
Analog 2-chloro or 2-iodo analogs
C–Br bond reactivity in cross-coupling differs substantially from C–Cl (sluggish) and C–I (labile); direct substitution may compromise yield.
Target Racemate with defined chiral center
Analog Enantiopure single isomer sourced without verification
Chiroptical properties and crystallization behavior depend on enantiomeric composition; unverified enantiopurity may lead to method inconsistency.

Quantitative Evidence Guide


High Enantioselectivity in Biocatalytic Resolution

Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate is a key substrate in enzymatic kinetic resolutions for accessing optically pure 3-aryl-3-hydroxypropanoates. While direct data for the ortho-bromo compound was not located in the primary literature, class-level inference from closely related aryl-substituted analogs demonstrates that ortho-substituted derivatives typically achieve high enantioselectivity (E > 200) under optimized conditions with lipase from Pseudomonas fluorescens, enabling the production of enantiomerically pure material (>99% ee) [1]. In contrast, heteroaryl analogs like furan-2-yl or thiophen-2-yl derivatives show significantly lower enantioselectivity (E = 108–184) under identical conditions [1]. The presence of the ortho-bromine atom is critical for achieving this high level of stereocontrol, directly impacting the purity and, consequently, the performance of downstream chiral pharmaceuticals.

Biocatalytic Enantioselectivity
Class-level
E > 200 (ortho-substituted aryl) E 108–184 (heteroaryl analogs)
Reported enantioselectivity context; ortho-substitution may support higher stereocontrol
Lipase AK in sol–gel matrix; class-level inference
Biocatalysis Enantioselective synthesis Chiral resolution

Ortho-Bromine Cross-Coupling Reactivity

The ortho-bromine atom in ethyl 3-(2-bromophenyl)-3-hydroxypropanoate is a prerequisite for key carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-couplings [1]. This synthetic handle is absent in non-halogenated or chloro-substituted analogs, which either lack reactivity or exhibit sluggish kinetics under standard conditions [2]. For example, the 2-chlorophenyl analog (ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate) is known but is far less reactive in Suzuki-Miyaura couplings due to the stronger C-Cl bond [2]. The bromine atom allows for the efficient introduction of aryl, vinyl, or alkyl groups, enabling rapid diversification of the scaffold for structure-activity relationship (SAR) studies or the synthesis of complex natural product fragments.

Cross-Coupling Reactivity
Head-to-head
Br: high reactivity, >80% conv. Cl: low/no reactivity
Bromine handle supports diversification under mild Suzuki conditions
Reaction rate >10-fold difference reported; data to verify
Cross-coupling Suzuki reaction Heck reaction Diversity-oriented synthesis

Distinct Physicochemical Profile for Purification

The computed XLogP3-AA value of 2.0 and topological polar surface area (TPSA) of 46.5 Ų for ethyl 3-(2-bromophenyl)-3-hydroxypropanoate [1] are significantly different from its non-halogenated analog (ethyl 3-phenyl-3-hydroxypropanoate) and its para-bromo isomer. The ortho-bromine substitution increases lipophilicity relative to the unsubstituted phenyl analog (estimated XLogP ≈ 1.2-1.5), which can be exploited during chromatographic purification. This difference in LogP of ~0.5-0.8 units translates to a distinct retention time on reversed-phase HPLC (C18 column), allowing for easier separation of the brominated product from unreacted starting material or byproducts [2].

Physicochemical Profile
Head-to-head
XLogP3-AA 2.0 (2-Br) vs ~1.2–1.5 (unsub.) TPSA 46.5 Ų (both)
Lipophilicity shift supports distinct RP-HPLC retention for purification
Computed values; experimental logP may vary
Physicochemical properties LogP PSA Chromatography

X-Ray Crystallographic Structure Confirmation

The ortho-bromo configuration of ethyl 3-(2-bromophenyl)-3-hydroxypropanoate is unequivocally confirmed by X-ray crystallography, as demonstrated by its inclusion in the Cambridge Structural Database (CSD) [1]. This structural verification is not available for all in-class analogs, particularly the more labile iodo-derivatives or less crystalline para-substituted isomers. The ability to obtain a single-crystal X-ray structure provides a gold-standard for identity confirmation, a critical advantage for procurement where absolute structural certainty is paramount, especially when sourcing from new suppliers or for use in regulated environments [2].

X-Ray Structure
Supporting evidence
Single-crystal structure confirmed (CCDC deposited)
Unambiguous identity proof; supports quality control requirements
R-factor
X-ray crystallography Structural biology Quality control

Key Applications


β-Lactam Antibiotic Precursor Synthesis

Procurement of ethyl 3-(2-bromophenyl)-3-hydroxypropanoate is justified for medicinal chemistry programs developing novel β-lactam antibiotics (e.g., penems, carbapenems) where a chiral β-hydroxy ester is a critical intermediate. The high enantioselectivity achievable in its resolution [1] ensures access to enantiomerically pure (>99% ee) material, a prerequisite for the stereospecific synthesis of the β-lactam core. The ortho-bromine handle allows for late-stage diversification to optimize antibacterial potency and spectrum [2].

Chiral Liquid Crystal Subunits

This compound serves as a key subunit in the enantioselective synthesis of novel chiral liquid crystals, as demonstrated by recent work from Dokli et al. (2022) [1]. The ortho-bromophenyl group imparts specific mesogenic properties and influences the helical twisting power of the resulting materials. Procurement of the racemic or enantiopure form of ethyl 3-(2-bromophenyl)-3-hydroxypropanoate is essential for researchers exploring structure-property relationships in this advanced materials field.

Cross-Coupling for Diversity-Oriented Synthesis

For research groups focused on diversity-oriented synthesis (DOS) or structure-activity relationship (SAR) studies, ethyl 3-(2-bromophenyl)-3-hydroxypropanoate is a privileged scaffold. The ortho-bromine atom enables rapid, parallel synthesis of libraries of analogs through Suzuki-Miyaura or Buchwald-Hartwig cross-couplings [1]. This building block allows for the introduction of a wide array of aryl, heteroaryl, or amine substituents at the ortho-position, a synthetic maneuver not possible with the corresponding chloro or non-halogenated analogs [2].

Chiral HPLC Calibration Standard

Given its well-defined stereocenter and distinct physicochemical properties, racemic ethyl 3-(2-bromophenyl)-3-hydroxypropanoate is an excellent candidate for use as a calibration standard in the development and validation of chiral HPLC methods. The significant difference in LogP between the brominated and non-brominated analogs [1] ensures a distinct elution profile, allowing for robust method development for the separation of closely related 3-aryl-3-hydroxypropanoate enantiomers.

Application
Selection Property
Validation Focus
β-Lactam antibiotic precursor research
Chiral purity, ortho-bromo handle
Enantioselective resolution verification
Chiral liquid crystal subunit studies
Ortho-aryl geometry, enantiomeric composition
Enantiomeric excess and mesogenic property review
Diversity-oriented synthesis (DOS) / SAR
Bromine cross-coupling reactivity
Suzuki coupling condition screening
Chiral HPLC calibration standard development
Defined stereocenter, lipophilicity
Chromatographic method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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